molecular formula C8H14IN3 B2635218 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine CAS No. 1303443-54-0

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine

カタログ番号 B2635218
CAS番号: 1303443-54-0
分子量: 279.125
InChIキー: KNUZJSIWCGOTJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine, also known as IPI-549, is a small molecule inhibitor that targets phosphoinositide-3-kinase (PI3K)-gamma. It is a promising drug candidate for the treatment of cancer and other diseases that involve immune suppression.

作用機序

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine selectively inhibits PI3K-gamma, which is primarily expressed in immune cells such as macrophages, neutrophils, and T cells. PI3K-gamma plays a crucial role in immune cell activation and migration, and its inhibition by 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the anti-tumor immune response. In addition, PI3K-gamma inhibition can also reduce the suppressive activity of immune cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which can promote tumor growth.
Biochemical and Physiological Effects:
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to have potent and selective inhibitory activity against PI3K-gamma in vitro and in vivo. In preclinical studies, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to enhance the anti-tumor immune response and reduce tumor growth in various cancer models. In addition, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to reduce the number of MDSCs and Tregs in the tumor microenvironment, which can promote tumor growth and immune suppression.

実験室実験の利点と制限

One advantage of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is its selectivity for PI3K-gamma, which reduces the risk of off-target effects. In addition, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to enhance the anti-tumor immune response in various cancer models, which makes it a promising drug candidate for cancer immunotherapy. One limitation of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is its potential toxicity, which can limit its clinical use. Further studies are needed to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in humans.

将来の方向性

There are several future directions for the development and application of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine. First, clinical trials are currently underway to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with checkpoint inhibitors in patients with advanced solid tumors. Second, further studies are needed to evaluate the potential use of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with other immunotherapeutic agents, such as CAR T cells and bispecific antibodies. Third, the role of PI3K-gamma inhibition in other diseases that involve immune suppression, such as autoimmune diseases and chronic infections, should be investigated. Fourth, the development of more potent and selective PI3K-gamma inhibitors can further enhance the anti-tumor immune response and reduce the risk of toxicity.

合成法

The synthesis of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-iodopyrazole, which is reacted with isobutylamine and methyl isobutyrate to form the intermediate product. The intermediate product is then reacted with hydroxylamine hydrochloride to form the final product, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine.

科学的研究の応用

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been extensively studied for its potential use in cancer immunotherapy. PI3K-gamma is a key regulator of immune cell function, and its inhibition by 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the anti-tumor immune response. Preclinical studies have shown that 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the efficacy of checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, in various cancer models. Clinical trials are currently underway to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with checkpoint inhibitors in patients with advanced solid tumors.

特性

IUPAC Name

4-iodo-5-methyl-2-(2-methylpropyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14IN3/c1-5(2)4-12-8(10)7(9)6(3)11-12/h5H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUZJSIWCGOTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)N)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。